molecular formula C25H26N4O2 B2593297 4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396811-28-1

4-(((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No. B2593297
CAS RN: 1396811-28-1
M. Wt: 414.509
InChI Key: RMOSGWNNFTUWOY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazole ring, a piperidine ring, and a benzonitrile group . Pyrazoles are an important class of heterocyclic compounds that are found in many biologically active molecules and agrochemicals . They are used in a variety of drugs to treat conditions such as inflammation, diabetes, cancer, bacterial infections, and pain .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of certain starting materials . For example, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Basic hydrolysis then yielded the corresponding acid .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be analyzed using various techniques such as NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction . Theoretical studies can also be conducted using density functional theory (DFT) at the B3LYP/TZ2P level of theory .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions , condensation reactions with ketones and aldehydes , and acceptorless dehydrogenative coupling reactions with 1,3-diols .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using techniques such as NMR, FT-IR spectroscopy, and thermo gravimetric analysis .

Scientific Research Applications

Antileishmanial and Antimalarial Agent

This compound has shown promise in the treatment of tropical diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds, including this one, have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities . They have demonstrated significant potential to inhibit the growth of Leishmania species and Plasmodium berghei, which are the causative agents of leishmaniasis and malaria, respectively.

Smoothened Antagonists for Hair Inhibition

The pyrazole core of the compound is utilized in the synthesis of (aminomethyl)pyrazoles, which act as smoothened antagonists. These antagonists are researched for their potential to inhibit hair growth, which could be beneficial in conditions like hirsutism .

ORL1 Receptor Antagonists

The compound is a precursor in the synthesis of N-biarylmethyl spiropiperidine derivatives, which are investigated as ORL1 receptor antagonists . These antagonists can be used to develop new treatments for pain relief, as the ORL1 receptor is involved in the body’s response to painful stimuli.

Synthesis of Pharmacologically Active Compounds

It serves as a reactant for the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols . These compounds have potential applications in various therapeutic areas due to their pharmacological activities.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to understand their interaction with biological targets. For instance, molecular simulations have justified the potent antipromastigote activity of certain derivatives, providing insights into their mechanism of action .

Development of New Antiparasitic Drugs

Given the efficacy of its derivatives against parasites, this compound is a valuable starting point for the development of new antiparasitic drugs. The need for such drugs is critical due to the increasing resistance to current treatments .

Mechanism of Action

Future Directions

Pyrazoles and their derivatives continue to be an area of active research due to their wide range of biological activities and their presence in many drugs currently on the market . Future research may focus on developing new strategies to synthesize these compounds and exploring their potential applications in medicine and other fields .

properties

IUPAC Name

4-[[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-19-24(16-27-29(19)23-5-3-2-4-6-23)25(30)28-13-11-22(12-14-28)18-31-17-21-9-7-20(15-26)8-10-21/h2-10,16,22H,11-14,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOSGWNNFTUWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)COCC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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